molecular formula C11H13NO2 B14423405 4,4-Dimethyl-2-phenyl-1,2-oxazolidin-3-one CAS No. 81777-90-4

4,4-Dimethyl-2-phenyl-1,2-oxazolidin-3-one

Cat. No.: B14423405
CAS No.: 81777-90-4
M. Wt: 191.23 g/mol
InChI Key: UEUTYYINEWCCOV-UHFFFAOYSA-N
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Description

4,4-Dimethyl-2-phenyl-1,2-oxazolidin-3-one is a heterocyclic organic compound that belongs to the oxazolidinone class. This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms. It is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-2-phenyl-1,2-oxazolidin-3-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-phenyl-2-oxazoline with dimethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-2-phenyl-1,2-oxazolidin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazolidinones, amines, and other derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

4,4-Dimethyl-2-phenyl-1,2-oxazolidin-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-2-phenyl-1,2-oxazolidin-3-one involves its interaction with specific molecular targets. In biological systems, it may act as a protein synthesis inhibitor by binding to ribosomal subunits, thereby preventing the formation of essential proteins. This mechanism is similar to that of other oxazolidinone compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Dimethyl-2-phenyl-1,2-oxazolidin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

81777-90-4

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

4,4-dimethyl-2-phenyl-1,2-oxazolidin-3-one

InChI

InChI=1S/C11H13NO2/c1-11(2)8-14-12(10(11)13)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3

InChI Key

UEUTYYINEWCCOV-UHFFFAOYSA-N

Canonical SMILES

CC1(CON(C1=O)C2=CC=CC=C2)C

Origin of Product

United States

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